4-Metoxi-fenoxiaceto-nitrilo

Descripción general

Descripción

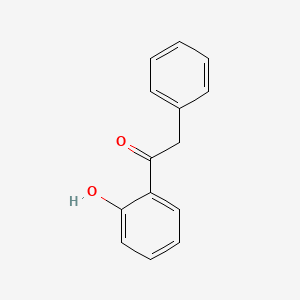

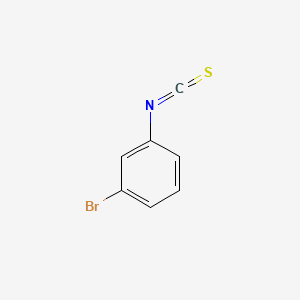

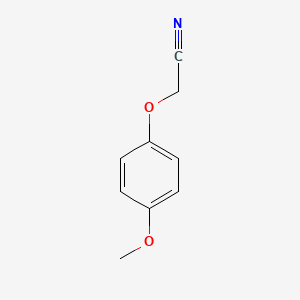

4-Methoxyphenoxyacetonitrile is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. The compound is related to the family of acetonitriles and is characterized by the presence of a methoxy group attached to a phenyl ring, which is further linked to an acetonitrile group.

Synthesis Analysis

The synthesis of related compounds, such as hydroxy- and methoxyindoles, has been achieved through the cyanoalkylation of O-protected nitrophenols by vicarious nucleophilic substitution of hydrogen, followed by catalytic hydrogenation of the resulting nitroaryl acetonitriles . This method provides a general approach to synthesizing various substituted phenylacetonitriles, which could potentially be adapted for the synthesis of 4-methoxyphenoxyacetonitrile.

Molecular Structure Analysis

A theoretical investigation into the structure of oligomeric 4-(methoxyphenyl)acetonitrile (OMPA) has been conducted, providing insights into the optoelectronic properties of the molecule . The study used experimental data, such as 13C NMR, to propose a possible structure for the oligomer, which was then validated against various measured properties, including infrared (IR), ultraviolet-visible (UV-vis), and photoluminescence (PL) spectra.

Chemical Reactions Analysis

The reduction of 4-methoxybenzenediazonium ion in aqueous acetonitrile has been studied, revealing a complex reaction mechanism involving the formation of an adduct with hydrogenphosphate dianion, followed by reduction by Cu(I) . This study provides insight into the reactivity of methoxy-substituted phenyl rings in the presence of acetonitrile and could inform reactions involving 4-methoxyphenoxyacetonitrile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-methoxyphenoxyacetonitrile are not directly reported in the provided papers, the studies on related compounds offer some context. For instance, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin has been optimized, indicating the importance of reaction conditions such as temperature and reagent choice on the yield and purity of such compounds . These findings could be relevant when considering the synthesis and handling of 4-methoxyphenoxyacetonitrile.

Aplicaciones Científicas De Investigación

Síntesis orgánica

4-Metoxi-fenoxiaceto-nitrilo: se utiliza como precursor en la síntesis orgánica, particularmente en la formación de compuestos heterocíclicos. Su reactividad con varios reactivos permite la construcción de moléculas complejas que son significativas en el desarrollo de productos farmacéuticos y agroquímicos .

Farmacología

En la investigación farmacológica, This compound sirve como un intermediario clave. Está involucrado en la síntesis de varias moléculas farmacológicamente activas, incluidos ligandos para receptores e inhibidores enzimáticos, que son cruciales para el descubrimiento y desarrollo de fármacos .

Ciencia de Materiales

Este compuesto juega un papel en la ciencia de materiales, especialmente en el desarrollo de materiales electrónicos orgánicos. Su estructura química es beneficiosa para crear componentes para diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos .

Química analítica

This compound: se utiliza en química analítica como un compuesto estándar o de referencia. Ayuda en la calibración de instrumentos y la validación de métodos analíticos, asegurando resultados precisos y confiables en el análisis químico .

Investigación agrícola

El compuesto se explora en la investigación agrícola por su posible uso en la síntesis de agroquímicos. Puede contribuir al desarrollo de nuevos pesticidas o herbicidas que sean más efectivos y respetuosos con el medio ambiente .

Estudios ambientales

En los estudios ambientales, This compound se investiga por su impacto en el medio ambiente. La investigación incluye el estudio de sus productos de degradación, bioacumulación y posibles efectos en los ecosistemas .

Safety and Hazards

4-Methoxyphenoxyacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment including eyeshields, faceshields, and gloves are recommended when handling this compound .

Propiedades

IUPAC Name |

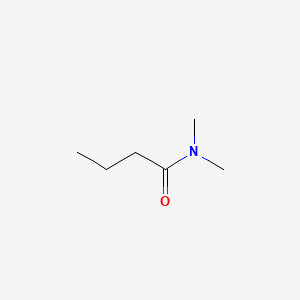

2-(4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNADCCRKYFVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342184 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22446-12-4 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.